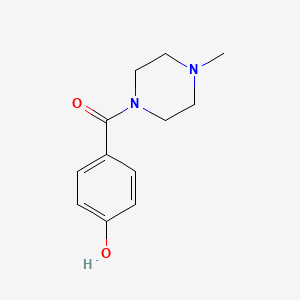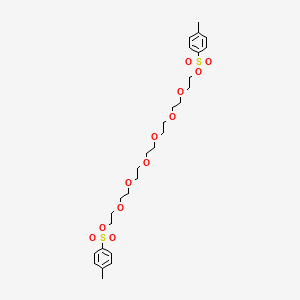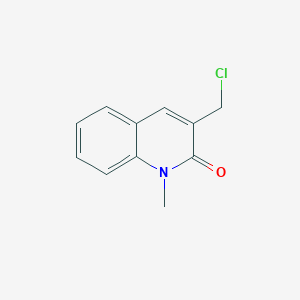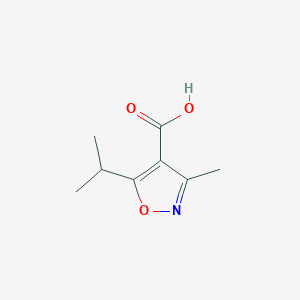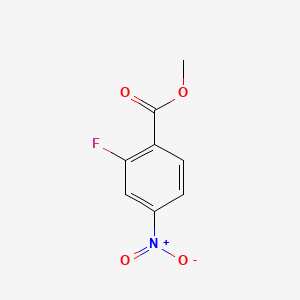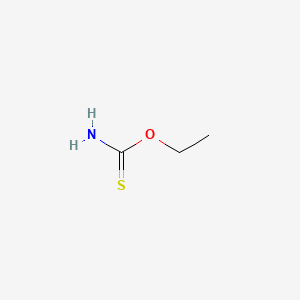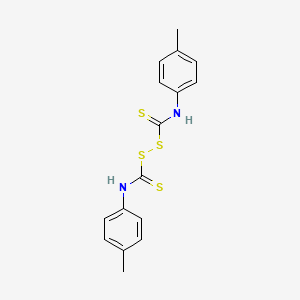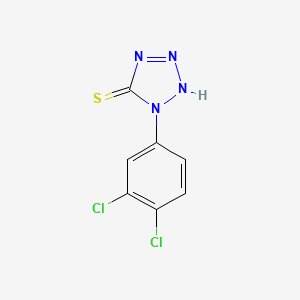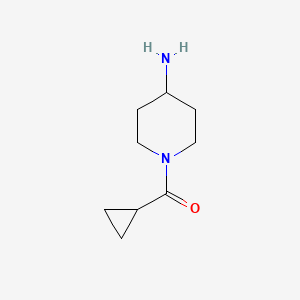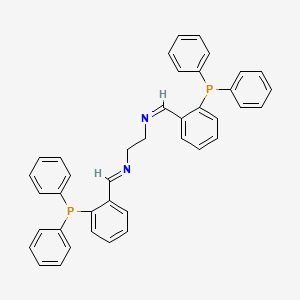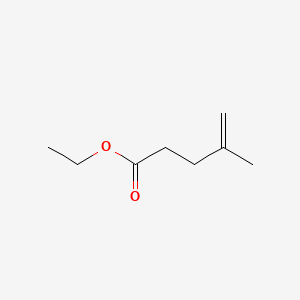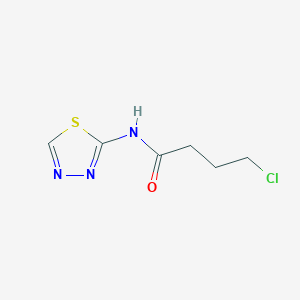
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Vue d'ensemble
Description
4-Chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, also known as 4-chloro-N-butanamidothiadiazole (CBT), is a synthetic organic compound that is used in various scientific research applications. It is a colorless, odorless, and water-soluble compound, and it is widely used in the laboratory for its unique properties. CBT is used in the synthesis of various chemical compounds, as a reagent in organic synthesis, and as a catalyst in biochemical reactions. Additionally, it has been studied for its potential applications in drug design and drug delivery.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has demonstrated the utility of 1,3,4-thiadiazole derivatives, related to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, in the synthesis of compounds with significant antimicrobial properties. For instance, Farag et al. (2009) explored the synthesis and antimicrobial evaluation of new derivatives incorporating the pyrimidine ring, which showed moderate antimicrobial activity. This suggests the potential of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in contributing to the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Anticancer Properties
The compound and its derivatives have been investigated for their anticancer activities. Gomha et al. (2017) synthesized a novel series of thiadiazole derivatives that exhibited potent anticancer activity against Hepatocellular carcinoma cell lines. This research indicates the promise of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide derivatives as valuable therapeutic agents in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Enzyme Inhibition for Therapeutic Applications
Nazir et al. (2018) explored the synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent urease inhibitory activity. These findings underscore the potential of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide derivatives in the development of enzyme inhibitors that could serve as therapeutic agents for diseases requiring urease inhibition (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).
Corrosion Inhibition
In addition to biomedical applications, 1,3,4-thiadiazole derivatives have shown efficacy in corrosion inhibition, a field relevant to industrial maintenance and preservation. Bentiss et al. (2007) reported on the corrosion inhibition properties of 1,3,4-thiadiazole compounds for mild steel in acidic solutions, suggesting applications of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide derivatives in protecting metals from corrosion (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Propriétés
IUPAC Name |
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINGJRLYFGATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395058 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
CAS RN |
544700-56-3 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



